molecular formula C9H8N2O2 B1432684 7-Methylimidazo[1,5-a]pyridine-1-carboxylic acid CAS No. 1315362-15-2

7-Methylimidazo[1,5-a]pyridine-1-carboxylic acid

Cat. No.: B1432684
CAS No.: 1315362-15-2
M. Wt: 176.17 g/mol
InChI Key: UFVHWQHXTRQQEN-UHFFFAOYSA-N
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Description

7-Methylimidazo[1,5-a]pyridine-1-carboxylic acid is a chemical compound with the CAS Number: 1315362-15-2 . It has a molecular weight of 176.17 . It is a powder at room temperature .


Molecular Structure Analysis

The IUPAC Name for this compound is this compound . The InChI Code is 1S/C9H8N2O2/c1-6-2-3-11-5-10-8(9(12)13)7(11)4-6/h2-5H,1H3,(H,12,13) .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Synthesis and Medicinal Properties

  • Synthesis of Heterocyclic Compounds : Research has been conducted on the synthesis of various heterocyclic compounds like 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids, which are structurally related to 7-Methylimidazo[1,5-a]pyridine-1-carboxylic acid. These compounds have been evaluated for their anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities, showcasing their potential in medicinal chemistry (Abignente et al., 1982).

  • Antiinflammatory Activity : Derivatives like 2-phenylimidazo[1,2-a]pyridine-3-carboxylic esters, acids, and amides have been synthesized and tested for their antiinflammatory and analgesic activities. This research highlights the relevance of such compounds in developing new anti-inflammatory drugs (Di Chiacchio et al., 1998).

Structural Studies and Chemical Properties

  • Supramolecular Aggregation : Structural modifications in related compounds like thiazolo[3, 2-a]pyrimidines have been studied. These studies provide insights into the conformational features and intermolecular interaction patterns of such compounds, which are crucial for understanding the chemical behavior of this compound (Nagarajaiah & Begum, 2014).

  • Fluorescent Properties : Research on derivatives of imidazo[1,2-a]pyridine has revealed notable fluorescent properties. This suggests potential applications in areas like sensor development and materials science. The fluorescent properties of these compounds can provide a basis for understanding similar properties in this compound (Tomoda et al., 1999).

Applications in Organic Synthesis

  • Organic Synthesis Techniques : The synthesis of imidazo[1,2-a]pyridines, including methods like "water-mediated" hydroamination and silver-catalyzed aminooxygenation, has been reported. These synthesis techniques are relevant for the creation of this compound and its derivatives (Mohan et al., 2013).

Mechanism of Action

Biochemical Pathways:

The compound’s effects may involve several pathways:

Action Environment:

Environmental factors play a crucial role:

    The compound’s stability and solubility may vary with pH. Heat or cold could impact its efficacy. Oxidation may alter its structure.

Biochemical Analysis

Biochemical Properties

7-Methylimidazo[1,5-a]pyridine-1-carboxylic acid plays a crucial role in biochemical reactions due to its unique structure. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their structure and function. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or protecting against oxidative stress. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in its metabolism. For example, it is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s overall activity and its effects on metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also affect its overall activity and potential therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of the compound can provide insights into its mechanisms of action and potential therapeutic applications .

Properties

IUPAC Name

7-methylimidazo[1,5-a]pyridine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-2-3-11-5-10-8(9(12)13)7(11)4-6/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFVHWQHXTRQQEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=CN2C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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